molecular formula C11H8O3 B15053790 3-(p-Tolyl)furan-2,5-dione CAS No. 3152-16-7

3-(p-Tolyl)furan-2,5-dione

Cat. No.: B15053790
CAS No.: 3152-16-7
M. Wt: 188.18 g/mol
InChI Key: UXWOQYZTAOWVGX-UHFFFAOYSA-N
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Description

3-(p-Tolyl)furan-2,5-dione is an organic compound with the molecular formula C11H8O3 It is a derivative of furan, a heterocyclic organic compound, and contains a p-tolyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)furan-2,5-dione typically involves the reaction of p-tolylacetic acid with maleic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3-(p-Tolyl)furan-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness

3-(p-Tolyl)furan-2,5-dione is unique due to its specific structural features, including the presence of both a furan ring and a p-tolyl group This combination imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

3152-16-7

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-(4-methylphenyl)furan-2,5-dione

InChI

InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)9-6-10(12)14-11(9)13/h2-6H,1H3

InChI Key

UXWOQYZTAOWVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC2=O

Origin of Product

United States

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